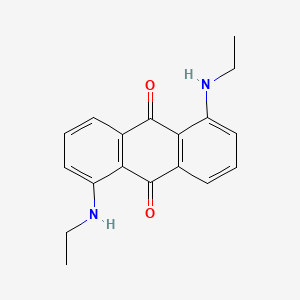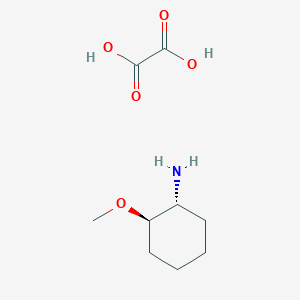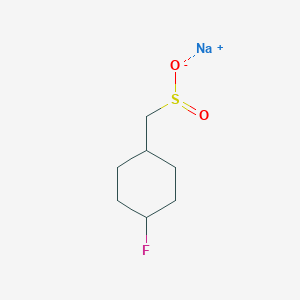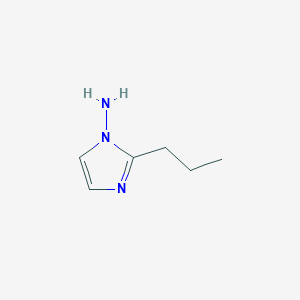
9,10-Anthracenedione, 1,5-bis(ethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1,5-bis(ethylamino)- is a synthetic organic compound belonging to the anthraquinone family. This compound is characterized by its two ethylamino groups attached to the 1 and 5 positions of the anthracenedione core. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,5-bis(ethylamino)- typically involves the following steps:
Starting Material: The process begins with 9,10-anthracenedione, a commercially available compound.
Amination Reaction: The anthracenedione undergoes a nucleophilic substitution reaction with ethylamine. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 100-150°C) and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of 9,10-Anthracenedione, 1,5-bis(ethylamino)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of 9,10-anthracenedione and ethylamine are handled in controlled environments.
Continuous Flow Reactors: Industrial synthesis often employs continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: 9,10-Anthracenedione, 1,5-bis(ethylamino)- can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives, which are important intermediates in various chemical processes.
Substitution: The ethylamino groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Reaction Conditions: These reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various functionalized anthraquinone derivatives.
Applications De Recherche Scientifique
9,10-Anthracenedione, 1,5-bis(ethylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research has shown potential antitumor activity, making it a candidate for cancer treatment studies.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism by which 9,10-Anthracenedione, 1,5-bis(ethylamino)- exerts its effects involves:
DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of the DNA molecule and inhibiting replication and transcription.
Inhibition of Enzymes: It can inhibit enzymes involved in DNA synthesis, leading to cell cycle arrest and apoptosis.
Reactive Oxygen Species (ROS) Generation: The compound can generate reactive oxygen species, causing oxidative damage to cellular components.
Comparaison Avec Des Composés Similaires
Mitoxantrone: A similar anthraquinone derivative used in cancer treatment.
Doxorubicin: Another anthraquinone-based compound with potent antitumor activity.
Daunorubicin: Similar in structure and function to doxorubicin, used in chemotherapy.
Uniqueness:
Selective Activity: 9,10-Anthracenedione, 1,5-bis(ethylamino)- has shown selective activity against certain tumor types, making it a valuable compound for targeted cancer therapy.
Lower Toxicity: Compared to some other anthraquinone derivatives, it may exhibit lower toxicity, making it a safer option for therapeutic use.
Propriétés
Numéro CAS |
162441-61-4 |
|---|---|
Formule moléculaire |
C18H18N2O2 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
1,5-bis(ethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O2/c1-3-19-13-9-5-7-11-15(13)17(21)12-8-6-10-14(20-4-2)16(12)18(11)22/h5-10,19-20H,3-4H2,1-2H3 |
Clé InChI |
PZXBRPVCGMJSLE-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,5-Diphenylbenzo[d]oxazole](/img/structure/B13124830.png)
![1-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13124839.png)

![2-(Trifluoromethyl)-1H-naphtho[1,2-d]imidazole](/img/structure/B13124842.png)
![2-([2,3'-Bipyridin]-4-yl)acetonitrile](/img/structure/B13124846.png)
![2-Bromo-6-iodo-1H-benzo[d]imidazole](/img/structure/B13124850.png)
![Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride](/img/structure/B13124856.png)

![7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13124879.png)

